WAY 316606

Catalog No.
S548513
CAS No.
915759-45-4
M.F
C18H19F3N2O4S2
M. Wt
448.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WAY 316606

CAS Number

915759-45-4

Product Name

WAY 316606

IUPAC Name

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C18H19F3N2O4S2

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2

InChI Key

ITBGJNVZJBVPLJ-UHFFFAOYSA-N

SMILES

C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

WAY316606; WAY-316606; WAY 316606.

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F

Description

The exact mass of the compound 5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide is 448.07383 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hair Growth Modulation

Specific Scientific Field: Dermatology and hair biology.

Summary:

WAY-316606: has been investigated as a potential hair growth promoter. Hair loss disorders can significantly impact psychological well-being, and finding effective treatments is crucial. Researchers discovered that Cyclosporine A (CsA), a hypertrichosis-inducing immunosuppressant, stimulates hair growth in humans As a lead compound, CsA led to the identification of secreted frizzled related protein 1 (SFRP1) as a key regulator of hair growth. SFRP1 inhibits the canonical Wnt/β-catenin pathway in the dermal papilla of human scalp hair follicles (HFs). Inhibition of SFRP1 using WAY-316606 enhanced hair shaft production and keratin expression, while preventing spontaneous hair follicle regression (catagen) .

Methods and Experimental Procedures:

    Microarray Analysis: Researchers analyzed gene expression profiles in CsA-treated human scalp HFs ex vivo to identify differentially expressed genes, including SFRP1.

    Pharmacological Approach: WAY-316606, a specific SFRP1 antagonist, was used to modulate SFRP1 activity. Researchers applied it to human hair bulbs to assess its effects on hair growth.

Results and Outcomes:

Osteoclastogenesis Inhibition

Specific Scientific Field: Bone biology and osteoclast function.

Summary: WAY-316606 also exhibits effects on osteoclastogenesis. Researchers found that it attenuates osteoclast formation through dual modulation of canonical Wnt signaling. This has implications for bone health and potential therapeutic strategies for bone-related disorders .

Methods and Experimental Procedures:

    Cell Culture: Osteoclast precursor cells were cultured.

    WAY-316606 Treatment: Researchers treated cells with WAY-316606.

    Wnt Signaling Analysis: Canonical Wnt signaling activity was assessed.

Results and Outcomes:

Neural Regeneration after Spinal Cord Injury (SCI)

Specific Scientific Field: Neuroscience and regenerative medicine.

Summary: WAY-316606 has been studied for its potential in spinal cord injury (SCI) recovery. Researchers developed a composite hydrogel containing WAY-316606. The hydrogel facilitated endogenous neural stem cell recruitment and neurite elongation, leading to motor function recovery in rats after SCI .

Methods and Experimental Procedures:

    Hydrogel Fabrication: Researchers created a double crosslinked biomimetic composite hydrogel containing WAY-316606.

    Animal Model: Rats with SCI were used.

    Behavioral Assessment: Motor function recovery was evaluated.

Results and Outcomes:

WAY 316606 is a selective small-molecule inhibitor of the secreted Frizzled-Related Protein-1 (sFRP-1), which plays a significant role in the Wnt signaling pathway. The compound has a chemical formula of C18H19F3N2O4S2 and a molecular weight of approximately 484.94 g/mol. It is primarily utilized in research settings to investigate bone formation mechanisms and related metabolic bone diseases, such as osteoporosis. The compound is known for its ability to enhance Wnt signaling by inhibiting sFRP-1, thereby promoting osteoblast activity and increasing bone formation in various biological assays .

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
  • Reduction: Reduction reactions may convert the sulfonamide group into amines.
  • Substitution: Nucleophilic substitution reactions can modify the piperidinyl group or the benzene ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.

The primary biological activity of WAY 316606 is its inhibition of sFRP-1, which prevents this protein from antagonizing Wnt signaling. This action results in increased Wnt signaling, crucial for various cellular processes, particularly in osteoblasts where it promotes bone formation. In murine calvarial organ culture assays, WAY 316606 has been shown to enhance osteoblast activity and stimulate bone formation by up to 60% with an effective concentration (EC50) of about 1 nM .

The synthesis of WAY 316606 involves several steps:

  • Formation of the Benzene Sulfonamide Core: Sulfonylation of a benzene derivative introduces the sulfonamide group.
  • Introduction of the Piperidinyl Group: This group is attached through nucleophilic substitution.
  • Addition of the Trifluoromethyl Group: Introduced via Friedel-Crafts alkylation.
  • Hydrochloride Salt Formation: The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt .

WAY 316606 is primarily used in research to explore:

  • Mechanisms of bone formation and remodeling.
  • Potential treatments for metabolic bone diseases like osteoporosis.
  • Investigations into Wnt signaling pathways and their implications in various biological processes.

Additionally, preliminary studies suggest potential applications in stimulating hair follicle growth .

WAY 316606 has been studied for its specificity towards sFRP proteins. It exhibits a strong binding affinity for sFRP-1 (Kd value of 0.08 μM) while showing significantly weaker interactions with sFRP-2 (Kd value of 1 μM). This selectivity is crucial for its role as an effective inhibitor within the Wnt signaling pathway .

Several compounds share structural or functional similarities with WAY 316606, particularly those targeting the Wnt signaling pathway or acting as inhibitors of sFRP proteins:

Compound NameMechanism of ActionUnique Features
sFRP-2 InhibitorInhibits sFRP-2 similar to WAY 316606Less selective than WAY 316606
Dkk1 AntagonistInhibits Dickkopf-related protein 1Targets a different aspect of Wnt signaling
IWP-2Inhibits Porcupine enzyme involved in Wnt ligand processingActs upstream in the Wnt pathway

WAY 316606's unique mechanism as a selective inhibitor of sFRP-1 distinguishes it from these compounds, making it particularly valuable for research focused on enhancing Wnt signaling specifically through this pathway .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

448.07383392 g/mol

Monoisotopic Mass

448.07383392 g/mol

Heavy Atom Count

29

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide

Dates

Modify: 2023-08-15
1: Bodine PV, Stauffer B, Ponce-de-Leon H, Bhat RA, Mangine A, Seestaller-Wehr LM, Moran RA, Billiard J, Fukayama S, Komm BS, Pitts K, Krishnamurthy G, Gopalsamy A, Shi M, Kern JC, Commons TJ, Woodworth RP, Wilson MA, Welmaker GS, Trybulski EJ, Moore WJ. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation. Bone. 2009 Jun;44(6):1063-8. doi: 10.1016/j.bone.2009.02.013. Epub 2009 Feb 27. PubMed PMID: 19254787.
2: Moore WJ, Kern JC, Bhat R, Commons TJ, Fukayama S, Goljer I, Krishnamurthy G, Magolda RL, Nogle L, Pitts K, Stauffer B, Trybulski EJ, Welmaker GS, Wilson M, Bodine PV. Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides. J Med Chem. 2009 Jan 8;52(1):105-16. doi: 10.1021/jm801144h. PubMed PMID: 19072540.

Explore Compound Types